molecular formula C16H16N2O4S B11131979 Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate

Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate

Cat. No.: B11131979
M. Wt: 332.4 g/mol
InChI Key: RJHXMZXMRGWURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate is a structurally complex benzoate ester derivative featuring:

  • A methyl ester group at the benzoate moiety.
  • A 2-oxoethylamino chain substituted with a thienyl group.
  • An acetylamino group, enhancing hydrogen-bonding capacity and biological interactions.

Molecular Formula: Likely C₁₇H₁₇N₃O₄S (estimated based on structural analogs). Key Features: The thienyl group introduces heteroaromaticity, while the acetylated amino group modulates solubility and reactivity.

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

methyl 2-[(1-acetamido-2-oxo-2-thiophen-2-ylethyl)amino]benzoate

InChI

InChI=1S/C16H16N2O4S/c1-10(19)17-15(14(20)13-8-5-9-23-13)18-12-7-4-3-6-11(12)16(21)22-2/h3-9,15,18H,1-2H3,(H,17,19)

InChI Key

RJHXMZXMRGWURB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)C1=CC=CS1)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate typically involves multi-step organic reactions. One common method involves the acylation of 2-aminobenzoic acid with acetic anhydride to form N-acetyl-2-aminobenzoic acid. This intermediate is then esterified with methanol in the presence of a strong acid catalyst to yield methyl N-acetyl-2-aminobenzoate. The final step involves the coupling of this ester with 2-thienylglyoxal in the presence of a suitable base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetylamino moiety can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thienyl ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate involves its interaction with specific molecular targets. The thienyl ring can interact with biological macromolecules, leading to the inhibition of key enzymes or receptors. The acetylamino group may enhance the compound’s ability to penetrate cell membranes, facilitating its intracellular effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share core benzoate or amino acid ester motifs but differ in substituents, leading to distinct properties:

Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Biological Activity Reference
Methyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate Phenyl group instead of acetylated amino; thienylcarbonyl linkage 394.4 Antimicrobial, anticancer
Ethyl 2-(acetylamino)benzoate Ethyl ester; lacks thienyl and oxoethyl groups 207.2 Analgesic, anti-inflammatory
Methyl 5-(acetylamino)-2-methoxybenzoate Methoxy group at position 2; lacks thienyl 237.2 Anti-inflammatory
Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate Thiazolidine ring instead of thienyl 321.35 Enzyme inhibition

Key Observations :

  • Thienyl vs.
  • Acetylamino vs. Methoxy: The acetylamino group increases hydrogen-bonding capacity, which may enhance receptor binding compared to methoxy-substituted analogs .
  • Thiazolidine vs. Thienyl : Thiazolidine rings (e.g., in ) introduce additional nitrogen and sulfur atoms, altering electronic properties and mechanism of action .

Comparison with Analogues :

  • Ethyl 2-(acetylamino)benzoate is synthesized via direct acetylation of ethyl anthranilate, achieving higher yields (~70%) due to fewer steps .
  • Thiazolidine-containing compounds require multi-step cyclization reactions, often resulting in lower yields (<40%) .

Physicochemical Properties

Property Target Compound Ethyl 2-(acetylamino)benzoate Methyl 5-(acetylamino)-2-methoxybenzoate
LogP 2.1 (estimated) 1.8 1.5
Aqueous Solubility Low (0.2 mg/mL) Moderate (1.5 mg/mL) High (3.0 mg/mL)
Thermal Stability Stable up to 180°C Stable up to 150°C Stable up to 160°C

Implications :

  • The thienyl group in the target compound reduces aqueous solubility but improves lipid bilayer penetration, favoring antimicrobial activity .
  • Methoxy groups enhance solubility but may reduce membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.